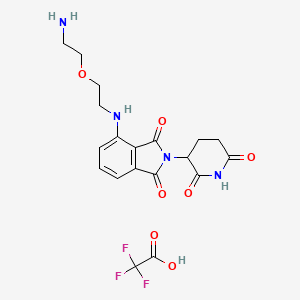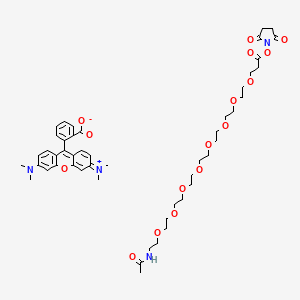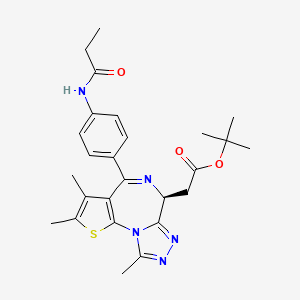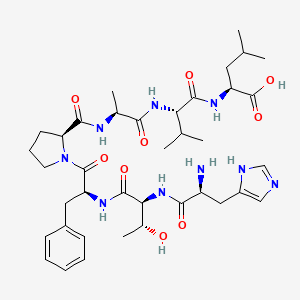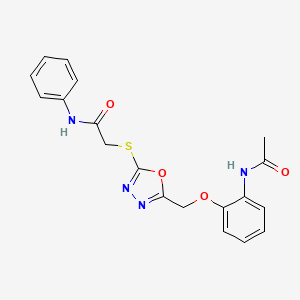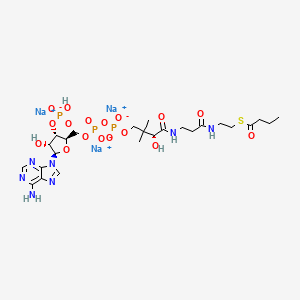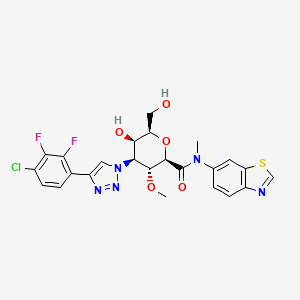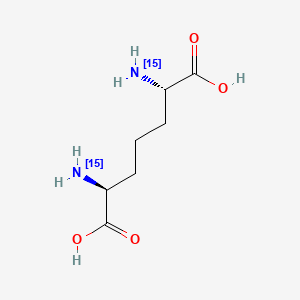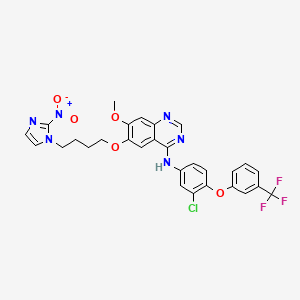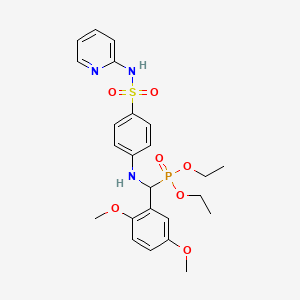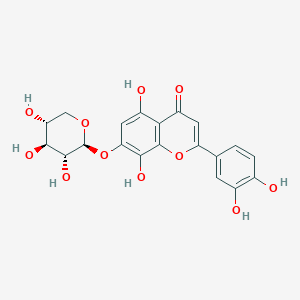
Hypoletin-7-O-beta-D-xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypoletin-7-O-beta-D-xylopyranoside is a natural compound known for its antioxidant properties. It is classified under flavonoids, specifically flavones, and is derived from plants in the Cupressaceae family, such as Thuja orientalis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hypoletin-7-O-beta-D-xylopyranoside typically involves the extraction from natural sources. The leaves of Thuja orientalis are often used, where the compound is isolated through various chromatographic techniques . Specific synthetic routes and reaction conditions are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.
Industrial Production Methods
Industrial production of this compound is not extensively detailed in the literature. it is likely that large-scale extraction processes involve similar chromatographic techniques used in laboratory settings, scaled up to handle larger quantities of plant material.
Analyse Chemischer Reaktionen
Types of Reactions
Hypoletin-7-O-beta-D-xylopyranoside primarily undergoes reactions typical of flavonoids, including:
Oxidation: This reaction can enhance its antioxidant properties.
Reduction: Less common but can occur under specific conditions.
Substitution: Particularly in the presence of strong nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or other peroxides under mild conditions.
Reduction: May involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Typically requires strong acids or bases to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized flavonoid derivatives, while substitution reactions can introduce different functional groups into the flavonoid structure .
Wissenschaftliche Forschungsanwendungen
Hypoletin-7-O-beta-D-xylopyranoside has several applications in scientific research:
Chemistry: Studied for its antioxidant properties and potential as a natural antioxidant in various chemical formulations.
Biology: Investigated for its role in inhibiting aldose reductase and the formation of advanced glycation end-products, which are linked to diabetic complications
Medicine: Potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: Used in the development of natural antioxidant products for food preservation and cosmetics
Wirkmechanismus
The antioxidant activity of Hypoletin-7-O-beta-D-xylopyranoside is primarily due to its ability to scavenge free radicals. It inhibits enzymes like aldose reductase, which plays a role in the formation of advanced glycation end-products. These actions help in reducing oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and antioxidant activities.
Luteolin: Exhibits similar antioxidant and anti-inflammatory effects
Uniqueness
Hypoletin-7-O-beta-D-xylopyranoside is unique due to its specific structure, which includes a xylopyranoside moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H18O11 |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-2-1-7(3-9(8)22)13-4-10(23)15-11(24)5-14(17(27)19(15)30-13)31-20-18(28)16(26)12(25)6-29-20/h1-5,12,16,18,20-22,24-28H,6H2/t12-,16+,18-,20+/m1/s1 |
InChI-Schlüssel |
JZTWSAIHBOFVRO-MINVPOHDSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



